molecular formula C13H15NS B1612814 4-Benzo[B]thiophen-3-YL-piperidine CAS No. 56839-05-5

4-Benzo[B]thiophen-3-YL-piperidine

Cat. No. B1612814
CAS No.: 56839-05-5
M. Wt: 217.33 g/mol
InChI Key: DBUIVKOQVKOJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03974280

Procedure details

11 g of 1-methyl-4-(benzo[b]thien-3-yl)-piperidine is dissolved in 120 ml of toluene. At a reaction temperature of 50°, 20 g of chloroformic acid ethyl ester is slowly added dropwise under a strong flow of nitrogen. The solution is thereupon stirred for 20 hours at 50°; a further 10 g of chloroformic acid ethyl ester is added dropwise and stirring is continued for 2 hours at 50°. The excess chloroformic acid ethyl ester is subsequently distilled off under normal pressure, the solution is cooled to 70°, filtered under suction and the filter residue is afterwards washed with 500 ml of toluene. The combined filtrates are successively washed with 500 ml of water, 800 ml of a 10% solution of methanesulphonic acid in water, 500 ml of water, 500 ml of 2N sodium hydroxide solution and 500 ml of water; they are dried with sodium sulphate, filtered and concentrated by evaporation. The resulting 4-benzo[b]thien-3-yl)-1-piperidinecarboxylic acid ethyl ester is dissolved in 110 ml of ethylene gylcol. After the addition of 13 g of solid sodium hydroxide, the formed cloudy solution is heated, with vigorous stirring, for 15 hours at 160°. The reaction solution is thereupon cooled to 20°, and extracted three times with 500 ml of ethyl acetate each time. The organic phases are washed 5 times with 1 litre of water each time, dried with sodium sulphate, filtered, combined, and concentrated by evaporation. The residue is dissolved in 500 ml of 2N hydrochloric acid and the acid solution is extracted with toluene. The aqueous solution is thereupon adjusted to have a pH-value of 12 by addition of 10% sodium hydroxide solution, and is then extracted with one litre of chloroform. The chloroform solution is dried with sodium sulphate, filtered and concentrated by evaporation; there is obtained crude 4-(benzo[b]thien-3-yl)-piperidine. The hydrochloride is prepared with hydrogen chloride in ethyl acetate and recrystallised from acetone, whereupon it melts above 270°.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2]1[CH2:7][CH2:6][CH:5]([C:8]2[C:9]3[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=3[S:11][CH:12]=2)[CH2:4][CH2:3]1.C(OC(Cl)=O)C>C1(C)C=CC=CC=1>[S:11]1[CH:12]=[C:8]([CH:5]2[CH2:4][CH2:3][NH:2][CH2:7][CH2:6]2)[C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:10]1=2

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CN1CCC(CC1)C=1C2=C(SC1)C=CC=C2
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(=O)Cl
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution is thereupon stirred for 20 hours at 50°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 2 hours at 50°
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The excess chloroformic acid ethyl ester is subsequently distilled off under normal pressure
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled to 70°
FILTRATION
Type
FILTRATION
Details
filtered under suction
WASH
Type
WASH
Details
the filter residue is afterwards washed with 500 ml of toluene
WASH
Type
WASH
Details
The combined filtrates are successively washed with 500 ml of water, 800 ml of a 10% solution of methanesulphonic acid in water, 500 ml of water, 500 ml of 2N sodium hydroxide solution and 500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
they are dried with sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The resulting 4-benzo[b]thien-3-yl)-1-piperidinecarboxylic acid ethyl ester is dissolved in 110 ml of ethylene gylcol
ADDITION
Type
ADDITION
Details
After the addition of 13 g of solid sodium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
the formed cloudy solution is heated, with vigorous stirring, for 15 hours at 160°
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is thereupon cooled to 20°
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 500 ml of ethyl acetate each time
WASH
Type
WASH
Details
The organic phases are washed 5 times with 1 litre of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 500 ml of 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the acid solution is extracted with toluene
ADDITION
Type
ADDITION
Details
by addition of 10% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
is then extracted with one litre of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution is dried with sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
S1C2=C(C(=C1)C1CCNCC1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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